5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a bromine atom, a methyl group, and a carboxylic acid functional group, contributing to its reactivity and potential biological activity. The compound is classified under the category of dihydropyridine derivatives, which are recognized for their pharmacological properties.
The compound is indexed under the Chemical Abstracts Service Registry Number 86788-98-9 and has been studied for its chemical properties, synthesis methods, and biological activities . It can be sourced from various chemical suppliers and databases that provide detailed information about its structure and applications.
5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid belongs to the class of pyridine derivatives. Its structural characteristics place it within the broader category of heterocyclic compounds, which are compounds containing rings with at least one atom that is not carbon. This specific compound is notable for its potential use in pharmaceuticals due to its unique chemical properties.
The synthesis of 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods, typically involving the bromination of suitable precursors. Common synthetic routes include:
The synthetic process requires careful control of reaction conditions, including temperature, concentration, and choice of solvents to optimize yield and purity. The use of continuous flow reactors has also been explored to enhance scalability in industrial applications.
The molecular formula of 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is with a molar mass of approximately 232.03 g/mol . The structure includes:
5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to minimize side reactions and maximize product yield. Reaction mechanisms often involve transition states that can be analyzed using spectroscopic methods.
The mechanism of action for 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves interaction with specific biological targets. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively.
Research indicates that this compound may exhibit antimicrobial and anticancer activities by inhibiting certain enzymes or receptors involved in cellular pathways . Detailed studies are ongoing to elucidate its precise molecular targets.
The physical properties include:
The chemical properties include:
This solubility profile makes it suitable for various applications in organic synthesis and medicinal chemistry .
5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several significant applications:
Regioselective bromination at the C5 position of the dihydropyridine ring is critical for constructing this molecule. Direct electrophilic bromination of 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid precursors often suffers from over-bromination or incorrect positional selectivity. In situ-generated bromine from potassium bromide/oxidative systems (e.g., H₂O₂/HBr) enables controlled monobromination at 60–70°C in acetic acid, achieving >85% regioselectivity [9]. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide at 0–5°C selectively targets the electron-rich C5 position, minimizing di-bromide byproducts (<5%) [9]. The methyl group at C6 electronically deactivates C2/C6 positions, directing bromination to C5.
Table 1: Bromination Reagent Comparison
Reagent System | Temperature | Solvent | Regioselectivity (C5) | Yield |
---|---|---|---|---|
Br₂/KBr | 60–70°C | Acetic acid | >85% | 70–75% |
NBS | 0–5°C | Dimethylformamide | >90% | 80–85% |
CuBr₂ | 25°C | Acetonitrile | 60–65% | 50–55% |
Carboxyl group protection via esterification is essential for bromination and functional group interconversions. Methyl ester formation using thionyl chloride/methanol proceeds quantitatively at reflux [8]. Ethyl esters (using ethanol/H₂SO₄) exhibit slower hydrolysis kinetics but offer crystallinity advantages. Critical to hydrolysis optimization:
The C5 bromine serves as a handle for palladium-catalyzed cross-coupling. Key transformations:
Solvent polarity dictates bromination regiochemistry:
Table 2: Solvent Influence on Bromination Regioselectivity
Solvent | Dielectric Constant | C5 Bromination Yield | C2 Bromination Byproduct |
---|---|---|---|
Dimethylformamide | 38.0 | 88% | <2% |
Acetonitrile | 37.5 | 82% | 5% |
Methanol | 33.0 | 68% | 25% |
Acetic acid | 6.2 | 75% | 15% |
Scale-up hurdles include:
Table 3: Scalability Parameters for Key Steps
Step | Critical Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Mitigation Strategy |
---|---|---|---|---|
Bromination | Br₂ addition rate | Dropwise (10 min) | 2–3 hours | Substoichiometric Br₂ generators |
Ester hydrolysis | Base concentration | 2M NaOH | 1.5M NaOH | Segmented addition to control exotherm |
Crystallization | Acidification pH | 3.5–4.0 | 3.8–4.2 | Automated pH control loop |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: